molecular formula C16H33BO3Si B8020790 (Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane

(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane

Cat. No.: B8020790
M. Wt: 312.3 g/mol
InChI Key: ODTSJDLTXNDTBB-UHFFFAOYSA-N
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Description

(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane: is a chemical compound with a complex structure that includes a boronic ester group and a silicon-oxygen bond. This compound is often used in organic synthesis and materials science due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with (Z)-but-3-en-1-yl tert-butyldimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: : The boronic ester group can be oxidized to form boronic acids.

  • Reduction: : The silicon-oxygen bond can be reduced to form silanes.

  • Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols are typically employed, and the reactions are conducted under mild conditions to avoid decomposition.

Major Products Formed

  • Oxidation: : Boronic acids are the primary products.

  • Reduction: : Silanes are the main products.

  • Substitution: : Various boronic acid derivatives and silane derivatives are formed.

Scientific Research Applications

(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane: is widely used in scientific research due to its versatility. It is employed in:

  • Chemistry: : As a reagent in organic synthesis, particularly in cross-coupling reactions.

  • Biology: : In the study of boronic acid derivatives and their biological activities.

  • Medicine: : In the development of pharmaceuticals and drug delivery systems.

  • Industry: : In the production of advanced materials and nanotechnology applications.

Mechanism of Action

The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors that are sensitive to boronic acid derivatives.

Comparison with Similar Compounds

(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane: is unique due to its specific structure and reactivity. Similar compounds include:

  • Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane

  • Tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexen-1-yl)oxy)silane

  • Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy)silane

These compounds share similar structural features but differ in their substituents and reactivity profiles, making each compound suitable for different applications.

Properties

IUPAC Name

tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33BO3Si/c1-14(2,3)21(8,9)18-13-11-10-12-17-19-15(4,5)16(6,7)20-17/h10,12H,11,13H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTSJDLTXNDTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33BO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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